molecular formula C25H30FN3O4S B2554933 2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894026-40-5

2-(3-((2-((4-fluorobenzyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2554933
CAS No.: 894026-40-5
M. Wt: 487.59
InChI Key: HWLABWGIKGVJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1H-indole core substituted at the 3-position with a sulfonyl group connected to a 2-((4-fluorobenzyl)amino)-2-oxoethyl chain. At the 1-position, an N,N-diisopropylacetamide moiety is attached. The structural components contribute to its physicochemical and pharmacological properties:

  • Indole core: Facilitates interactions with hydrophobic binding pockets in biological targets .
  • Sulfonyl group: Enhances hydrogen bonding and electrostatic interactions, improving target affinity .
  • 4-Fluorobenzylamino-oxoethyl chain: Increases lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

Properties

IUPAC Name

2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O4S/c1-17(2)29(18(3)4)25(31)15-28-14-23(21-7-5-6-8-22(21)28)34(32,33)16-24(30)27-13-19-9-11-20(26)12-10-19/h5-12,14,17-18H,13,15-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLABWGIKGVJPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Source) Indole Substituents Key Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 3-sulfonyl, 1-N,N-diisopropylacetamide Sulfonyl, 4-fluorobenzyl, diisopropyl ~495.56* Balanced lipophilicity, low toxicity
Compound 31 () 3-sulfonyl, 1-acetamide 4-CF3-phenyl sulfonamide 525.93 High potency in enzyme inhibition
N-(4-Fluorobenzyl)-2-oxoacetamide () 3-oxoacetamide Carbonyl, 4-fluorobenzyl 340.35 Receptor binding affinity
N-(2,3-Dimethylphenyl)-2-sulfonylacetamide () 3-sulfonyl, 1-acetamide Sulfonyl, 2,3-dimethylphenyl ~440.50* Enhanced membrane permeability
N,N-Diethylacetamide () N/A (acetamide solvent) Diethyl substituents 115.18 Moderate solubility, higher toxicity

*Calculated based on structural formula.

Key Findings:

Sulfonamide vs. Carbonyl Linkers :

  • The target compound’s sulfonyl group (vs. the carbonyl in ) improves hydrogen-bonding capacity, which may enhance target selectivity and binding kinetics .
  • Compound 31 () uses a 4-CF3-phenyl sulfonamide, which increases potency but may reduce solubility compared to the target’s 4-fluorobenzyl group .

Acetamide Substituents :

  • The N,N-diisopropyl group in the target compound contributes to lower toxicity compared to N,N-diethylacetamide () and aryl-substituted analogs () .
  • highlights N,N-diisopropylacetamide as a preferred low-toxicity solvent, suggesting improved safety profiles in pharmaceutical formulations.

Fluorine Effects: The 4-fluorobenzyl group in the target compound and enhances metabolic stability and lipophilicity, favoring blood-brain barrier penetration compared to non-fluorinated analogs .

Biological Activity: Compound 31 () demonstrates potent inhibitory activity, likely due to the electron-withdrawing CF3 group on the sulfonamide. However, the target compound’s 4-fluorobenzyl group may offer a better balance between potency and pharmacokinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.